molecular formula C14H20N2O B5524474 1-benzoyl-4-isopropylpiperazine

1-benzoyl-4-isopropylpiperazine

Cat. No.: B5524474
M. Wt: 232.32 g/mol
InChI Key: AZEPXDCTEPCQBU-UHFFFAOYSA-N
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Description

1-benzoyl-4-isopropylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a benzoyl group attached to one nitrogen atom and an isopropyl group attached to the other nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzoyl-4-isopropylpiperazine can be synthesized through various methods. One common approach involves the reaction of piperazine with benzoyl chloride and isopropyl bromide under basic conditions. The reaction typically proceeds as follows:

    Step 1: Piperazine is reacted with benzoyl chloride in the presence of a base such as sodium hydroxide to form 1-benzoylpiperazine.

    Step 2: The resulting 1-benzoylpiperazine is then reacted with isopropyl bromide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-4-isopropylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 1-benzyl-4-isopropylpiperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzoyl-4-isopropylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other piperazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-benzoyl-4-isopropylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

1-benzoyl-4-isopropylpiperazine can be compared with other piperazine derivatives such as:

    1-benzylpiperazine: Known for its stimulant properties.

    1-(3-chlorophenyl)piperazine: Used in research for its psychoactive effects.

    1-(4-methoxyphenyl)piperazine: Studied for its potential antidepressant activity.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

phenyl-(4-propan-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-12(2)15-8-10-16(11-9-15)14(17)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEPXDCTEPCQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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